molecular formula C16H21N5O B3000759 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea CAS No. 1796965-25-7

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea

Katalognummer: B3000759
CAS-Nummer: 1796965-25-7
Molekulargewicht: 299.378
InChI-Schlüssel: NCCLCGIMFSKNJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C16_{16}H20_{20}N4_{4}O
  • Molecular Weight : 284.36 g/mol

The structure features a pyrimidine ring substituted with a dimethylamino group and a urea moiety, which is known to influence its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific kinases. The compound targets the PDGFRα kinase , which plays a crucial role in cell growth and proliferation pathways. By binding to the inactive conformation of PDGFRα, it disrupts signaling cascades that lead to tumor growth and metastasis .

Anticancer Activity

Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, derivatives containing pyrimidine and urea groups have been evaluated for their ability to inhibit tumor cell proliferation in vitro. In one study, compounds structurally related to this compound demonstrated IC50_{50} values ranging from 0.1 to 10 µM against various cancer cell lines .

Antimalarial Activity

In addition to anticancer properties, urea derivatives have been studied for their antimalarial effects. A related study synthesized various 2,4-diamino-pyrimidine derivatives and assessed their activity against Plasmodium falciparum, with some showing IC50_{50} values as low as 0.09 µM. The modifications aimed at enhancing selectivity and potency against malaria parasites .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound has moderate solubility and permeability, which are critical for oral bioavailability . The interaction with human liver microsomes indicates a potential for metabolic stability, making it a candidate for further development in drug formulation.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted using various cancer cell lines (e.g., HeLa, MCF-7). Results showed that the compound significantly inhibited cell growth at concentrations as low as 5 µM, with effects observed within 24 hours of treatment.
    Cell LineIC50_{50} (µM)Mechanism
    HeLa5.0PDGFRα Inhibition
    MCF-78.0PDGFRα Inhibition
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. Notably, the combination therapy with established chemotherapeutics enhanced efficacy without increasing toxicity.

Eigenschaften

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2,3-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-6-5-7-13(12(11)2)19-16(22)18-10-14-17-9-8-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCLCGIMFSKNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.